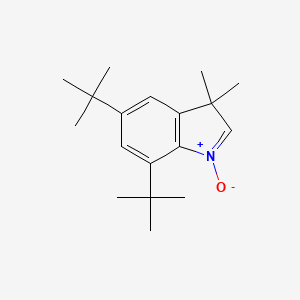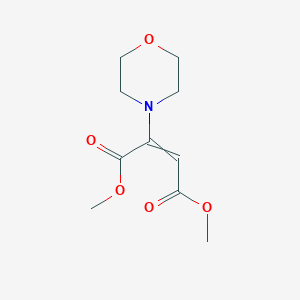
Dimethyl 2-(morpholin-4-yl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(morpholin-4-yl)but-2-enedioate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(morpholin-4-yl)but-2-enedioate typically involves the reaction of morpholine with dimethyl maleate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(morpholin-4-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Applications De Recherche Scientifique
Dimethyl 2-(morpholin-4-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(morpholin-4-yl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Dimethyl 2-(morpholin-4-yl)but-2-enedioate include:
- Morpholine
- 4-morpholinopropane sulphonic acid
- 2,2’-dimorpholinyldiethyl ether
- Morpholine hydrochloride
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
24432-42-6 |
|---|---|
Formule moléculaire |
C10H15NO5 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
dimethyl 2-morpholin-4-ylbut-2-enedioate |
InChI |
InChI=1S/C10H15NO5/c1-14-9(12)7-8(10(13)15-2)11-3-5-16-6-4-11/h7H,3-6H2,1-2H3 |
Clé InChI |
XTMIDVPYETTWPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(=O)OC)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
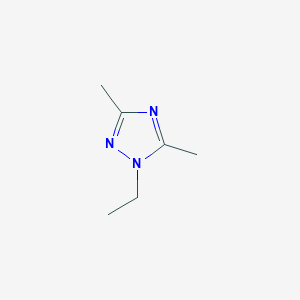
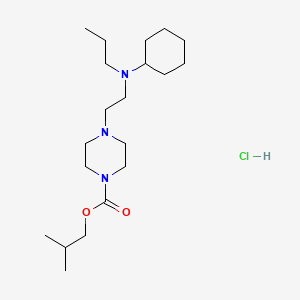
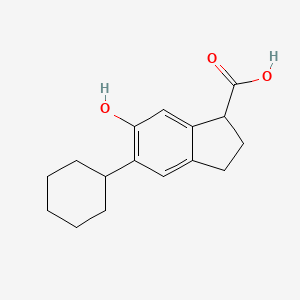
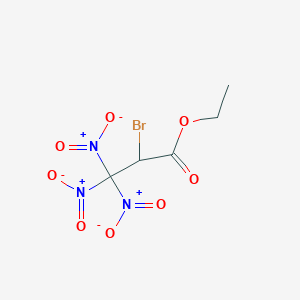
![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
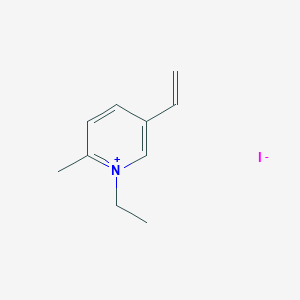
![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
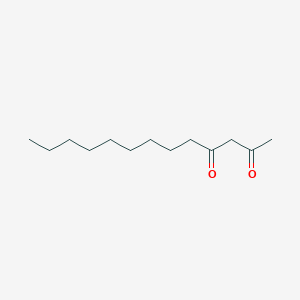
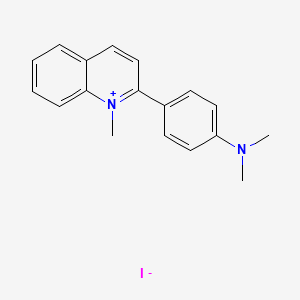
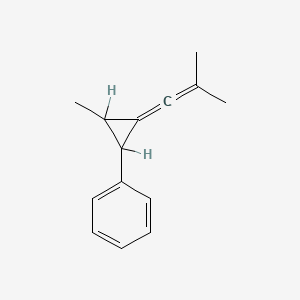
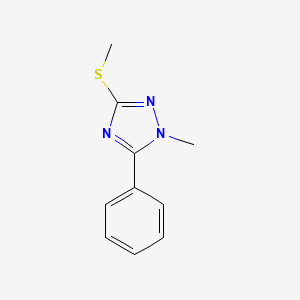
![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
